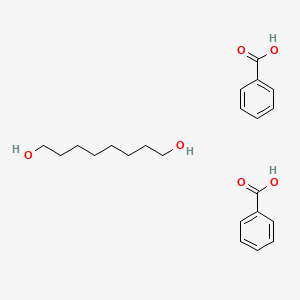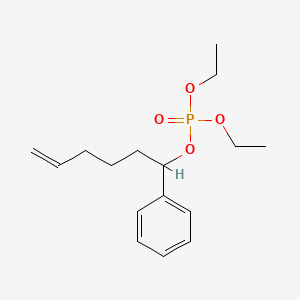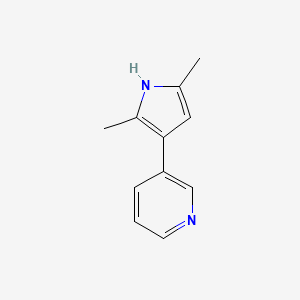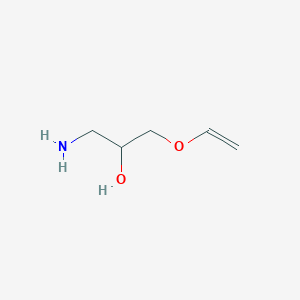
1-Amino-3-(ethenyloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(ethenyloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain with an ethenyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-3-(ethenyloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide to form 3-azido-1-propanol, which is then reduced to 1-amino-3-propanol. The final step involves the reaction of 1-amino-3-propanol with acetaldehyde to introduce the ethenyloxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(ethenyloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(ethenyloxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(ethenyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethenyloxy group can participate in various chemical reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethenyloxy group.
3-Aminopropan-1-ol: Another amino alcohol with the amino group at a different position.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A compound with an indole moiety instead of the ethenyloxy group.
Uniqueness
1-Amino-3-(ethenyloxy)propan-2-ol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential applications compared to other amino alcohols. This structural feature allows for specific interactions and reactions that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
128101-72-4 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
1-amino-3-ethenoxypropan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-5(7)3-6/h2,5,7H,1,3-4,6H2 |
InChI-Schlüssel |
DRPYGOJKXMOUQP-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



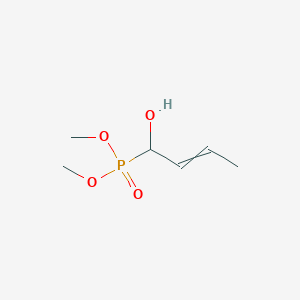
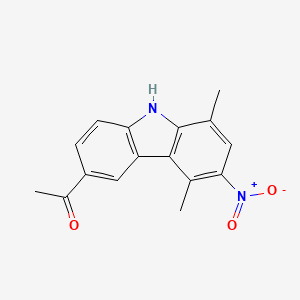

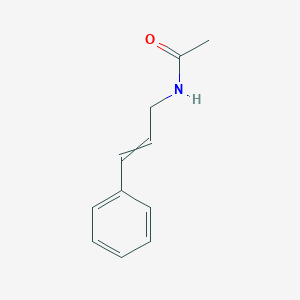
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

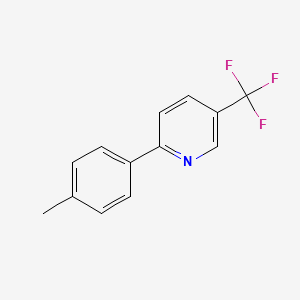
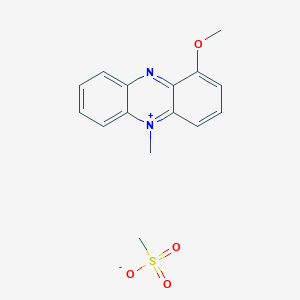
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
